molecular formula C18H18F3N3O B2878869 N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide CAS No. 1396814-21-3

N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide

Cat. No. B2878869
CAS RN: 1396814-21-3
M. Wt: 349.357
InChI Key: QKKGWWVTQIAXKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide” is a chemical compound with an empirical formula of C16H14F3N3O3 . It is a potent and selective agonist (activator) of the potassium K2P channel TASK-3 (KCNK9) .


Physical And Chemical Properties Analysis

This compound is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Anticoagulant Research

Research into inhibitors of Factor Xa, a key enzyme in the coagulation cascade, highlights the systematic development of potent, orally bioavailable inhibitors. The exploration of benzamidine mimics and the ketopiperazine series, including 6-substituted aminoquinazolines, demonstrates the potential of such compounds in developing effective anticoagulants for acute indications. The azaindole derivative, RPR200443, is notable for its favorable pharmacokinetic properties, underscoring the potential of these compounds in anticoagulant therapy (Pauls et al., 2001).

Antimicrobial Scaffolds

Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites with potential as antimicrobial scaffolds. Despite the limited potency of monomeric natural benzoxazinoids as antimicrobial agents, the 1,4-benzoxazin-3-one backbone offers a promising scaffold for designing new compounds with significant activity against pathogenic fungi and bacteria. This highlights the potential of chemical modifications to natural compounds for developing new antimicrobial agents (de Bruijn et al., 2018).

Environmental Remediation

The application of redox mediators in conjunction with oxidoreductive enzymes presents a novel approach to the remediation of organic pollutants in industrial wastewater. This strategy enhances the degradation efficiency of recalcitrant compounds, offering a promising avenue for environmental cleanup efforts (Husain & Husain, 2007).

Antioxidant Capacity Assays

The development of assays to measure antioxidant capacity, such as the ABTS/PP decolorization assay, plays a crucial role in evaluating the antioxidant potential of compounds. These assays are vital for understanding the antioxidant properties of various substances, including potential therapeutic agents (Ilyasov et al., 2020).

Central Nervous System (CNS) Drug Development

Explorations into functional chemical groups with potential CNS activity underscore the importance of heterocycles, such as pyridine, azole, and quinoline derivatives, in the synthesis of novel CNS-acting drugs. This research provides a foundation for developing new treatments for CNS disorders, including depression, anxiety, and neurodegenerative diseases (Saganuwan, 2017).

Mechanism of Action

This compound acts as a potent and selective agonist (activator) of the potassium K2P channel TASK-3 (KCNK9) .

properties

IUPAC Name

N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O/c19-18(20,21)16-13-8-4-5-9-14(13)23-15(24-16)10-11-22-17(25)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKGWWVTQIAXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide

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